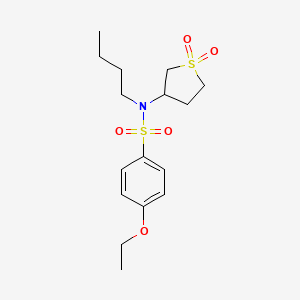
4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-Chlorophenoxyacetyl Chloride , which is a chemical compound with the molecular formula C8H6Cl2O2 and an average mass of 205.038 Da . It’s also related to 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOIC ACID , which belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .
Synthesis Analysis
A direct and efficient method was developed for the preparation of a variety of substituted acetophenone derivatives from readily available arene precursors and acid chlorides .Molecular Structure Analysis
The molecular structure of related compounds like 4-Chlorophenoxyacetyl Chloride has been studied . The molecular formula for this compound is C8H6Cl2O2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one” are not available, it’s worth noting that 4-Chlorophenoxyacetyl Chloride, a related compound, is used in the preparation of a variety of substituted acetophenone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, 4-Chlorophenoxyacetyl Chloride has a molecular weight of 205.04 .Aplicaciones Científicas De Investigación
1. Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one, have been characterized as potential pesticides. X-ray powder diffraction studies provide detailed information about their structure, offering insights into their potential use in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
2. Herbicide Research
Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread use as herbicides in agriculture and urban environments. Studies focus on their toxicology and mutagenicity, as well as their environmental impact, especially in relation to water quality and gene expression (Zuanazzi, Ghisi, & Oliveira, 2020).
3. Environmental Impact and Soil Interaction
The environmental behavior of similar herbicides, such as 2,4-D, has been extensively studied. This includes their dissipation in soil and the impact of different formulations on environmental persistence. Such studies are crucial for understanding the ecological implications of using these compounds in agriculture (Wilson, Geronimo, & Armbruster, 1997).
4. Structural Studies
Structural analyses of compounds related to 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one, such as studies on N,N′-dimethylpiperazine complexes, provide valuable information about their molecular configurations. This information is essential for understanding their chemical properties and potential applications in various fields (Yabuki, Tanaka, & Toda, 1988).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXHTCTTWDJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2642203.png)
![N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2642204.png)
![(S)-methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2642205.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2642207.png)
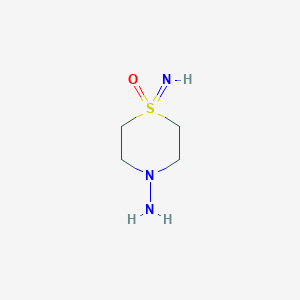
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2642213.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2642214.png)
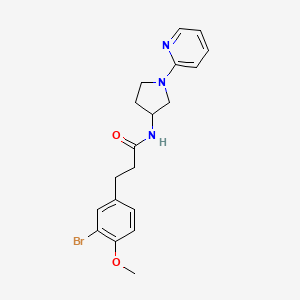
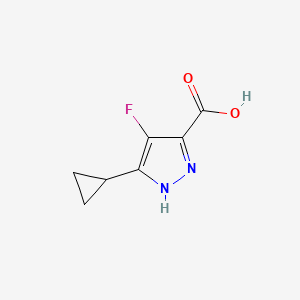

![2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2642218.png)
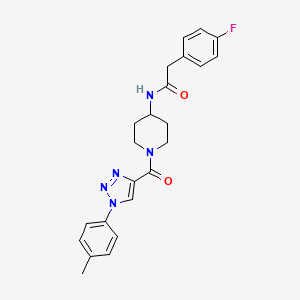
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2642223.png)
